4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core substituted with a 3-methoxyphenyl group at the 4-position. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of 3-methoxyaniline with glyoxal in the presence of an acid catalyst to form the intermediate 3-methoxyphenylglyoxal. This intermediate is then cyclized with o-phenylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. In cancer cells, it inhibits key enzymes involved in cell proliferation and induces apoptosis through the activation of caspase pathways. The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one: Known for its antimicrobial and anticancer properties.
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one: Similar structure but with a methoxy group at the 4-position, exhibiting different biological activities.
4-(3-Hydroxyphenyl)-1,3-dihydroquinoxalin-2-one:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methoxy group enhances its lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-6-4-5-11(9-12)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMIBHAFQBMWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1890340-16-5 |
Source
|
Record name | 4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.